molecular formula C14H8O3 B1200814 2-Hydroxyanthraquinone CAS No. 605-32-3

2-Hydroxyanthraquinone

Cat. No.: B1200814
CAS No.: 605-32-3
M. Wt: 224.21 g/mol
InChI Key: GCDBEYOJCZLKMC-UHFFFAOYSA-N
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Description

2-Hydroxyanthraquinone, also known as 2-hydroxy-9,10-anthraquinone, is an organic compound derived from anthraquinone. It is characterized by the presence of a hydroxyl group (-OH) attached to the second position of the anthraquinone structure. This compound is part of the larger family of hydroxyanthraquinones, which are known for their diverse chemical properties and applications .

Mechanism of Action

Target of Action

2-Hydroxyanthraquinone is a natural compound that has been found to exhibit antitumor and immunosuppressive activities . The primary targets of this compound are essential cellular proteins . These proteins play a crucial role in the progression of cancer, and their inhibition can lead to the suppression of cancer cell proliferation .

Mode of Action

The interaction of this compound with its targets results in several changes. The compound inhibits biofilm formation , destroys the cell wall , inhibits endotoxins , blocks energy metabolism , and inhibits nucleic acid and protein synthesis . These interactions disrupt the normal functioning of the cells, leading to their death .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits cancer progression by targeting key proteins such as kinases , topoisomerases , telomerases , matrix metalloproteinases , and G-quadruplexes involved in the viability of cancer cells . The inhibition of these proteins disrupts the pathways they are involved in, leading to downstream effects such as the suppression of cancer cell proliferation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cancer cell proliferation , invasion , migration , metastasis , induction of cellular apoptosis and tumor angiogenesis , regulation of the host immune response , antioxidant , anti-inflammatory , reversing tumor cell multidrug resistance , and so on . These effects contribute to its antitumor and immunosuppressive activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s pKa and level of deprotonation at the intracellular pH, the oxidation potential of its deprotonated form, and the intracellular glutathione (GSH) levels can affect its efficiency of intracellular Nrf2 activation

Biochemical Analysis

Biochemical Properties

2-Hydroxyanthraquinone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with key cellular proteins such as kinases, topoisomerases, and matrix metalloproteinases . These interactions are crucial for its anticancer activity, as it can inhibit the proliferation of cancer cells by targeting these essential proteins. Additionally, this compound has shown the ability to activate estrogen receptor α (ERα) in a yeast two-hybrid assay, indicating its potential role in hormone-related pathways .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to inhibit cell proliferation in breast and colon cancer cells, specifically the MCF-7 and DLD-1 cell lines . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyanthraquinone can be synthesized through various methods. One common approach involves the oxidative dehydrogenation of 1-tetralones. This method typically employs reagents such as potassium dichromate (K2Cr2O7) in an acidic medium to facilitate the oxidation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the bromination of commercially available 2-aminoanthraquinone, followed by hydrolysis to yield the desired product . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to its corresponding hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthraquinone structure.

Common Reagents and Conditions:

    Oxidation: Potassium dichromate (K2Cr2O7) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of halogenated anthraquinones.

Scientific Research Applications

2-Hydroxyanthraquinone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Hydroxyanthraquinone
  • 1,4-Dihydroxyanthraquinone (Quinizarin)
  • 2,3-Dihydroxyanthraquinone

Uniqueness: 2-Hydroxyanthraquinone is unique due to its specific hydroxyl group position, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and applications .

Properties

IUPAC Name

2-hydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDBEYOJCZLKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049327
Record name 2-Hydroxyanthraquinone
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

605-32-3, 27938-76-7
Record name 2-Hydroxyanthraquinone
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Record name 2-Hydroxyanthraquinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy-9,10-anthracenedione
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Record name 2-HYDROXYANTHRAQUINONE
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Record name 9,10-Anthracenedione, 2-hydroxy-
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Record name 2-Hydroxyanthraquinone
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Record name 2-hydroxyanthraquinone
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Record name 2-HYDROXYANTHRAQUINONE
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Synthesis routes and methods

Procedure details

2-phenoxyanthraquinonedisulfonic acid formed as an intermediate product in the course of preparing 2-phenoxyanthraquinonepolysulfonic acid from 2-phenoxyanthraquinone or 2-(p-phenoxybenzoyl) benzoic acid was confirmed, by way of a proton-NMR-absorption spectrum thereof, as having such a structure that the two sulfonic acid groups are bonded, as shown in the reaction formulas (1), to o- and p-positions of the phenoxy group in the 2-phenoxyanthraquinone. FIG. 3 shows a proton-NMR-absorption spectrum (solvent: dimethylacetamide; measuring temp.: room temperature) of sodium 2-phenoxyanthraquinonedisulfonate. This spectrum shows that in the compound of the formula (VII): ##STR11## absorption of proton f is detected in 8.44 ppm (1H), absorption of protons c, h in 8.04-8.3 ppm (3H), absorption of protons e, g in 7.83-8.02 ppm (3H), absorption of proton a in 7.61 ppm (1H), absorption of proton b in 7.42 ppm (1H) and absorption of proton d in 7.1 ppm (1H). It is confirmed therefore that 2-phenoxyanthraquinonedisulfonic acid has the structure shown by the formula (VII). The structure of the formula (VII) is supported also by the fact that when this 2-phenoxyanthraquinonedisulfonic acid is treated under heating with a 5% aqueous solution of sodium hydroxide, the phenoxy group of this compound is split off to afford 2-hydroxyanthraquinone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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